Bienvenue dans la boutique en ligne BenchChem!

Dihydrocarminomycin

L1210 IC50 Leukemia

Dihydrocarminomycin (13-dihydrocarminomycin, RP-32999) is the C-13 reduced, cardiotoxic metabolite of carminomycin—not a generic anthracycline. Substitution with carminomycin or doxorubicin invalidates comparative data due to divergent pharmacodynamic, toxicological, and antitumor activity profiles. This reference standard is essential for quantifying carminomycin metabolism via LC-MS/MS (retention time and calibration curve validation), dissecting anthracycline cardiotoxicity mechanisms through comparative studies with rubomycin and carminomycin, and conducting in vitro enzymatic assays (e.g., DoxA hydroxylation/oxidation). Procure only if you require a metabolite-specific, structurally defined analytical tool.

Molecular Formula C26H29NO10
Molecular Weight 515.5 g/mol
CAS No. 62182-86-9
Cat. No. B1670587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrocarminomycin
CAS62182-86-9
SynonymsCarminomycinol;  Dihydrokarminomycin;  RP-32999;  13-Dihydrocarminomycin;  Antibiotic 32999RP;  RP 32999;  RP-32999;  RP32999; 
Molecular FormulaC26H29NO10
Molecular Weight515.5 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N)O
InChIInChI=1S/C26H29NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9-10,13,15-16,21,28-30,32,34-35H,6-8,27H2,1-2H3
InChIKeyYXBSCYMMPXQFDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dihydrocarminomycin (CAS 62182-86-9): Baseline Characterization and Procurement Considerations for Anthracycline Research


Dihydrocarminomycin (also designated 13-dihydrocarminomycin or RP-32999) is an anthracycline antibiotic with molecular formula C26H29NO10 and molecular weight 515.5 g/mol . This compound is recognized as the cardiotoxic metabolite of carminomycin (carubicin), generated through formal reduction of the C-13 carbonyl group [1]. As an anthracycline, it shares the tetrahydronaphthacenedione core linked to the amino sugar daunosamine, a structural class that includes established agents like doxorubicin and carminomycin [2]. However, the specific reduction at the C-13 position fundamentally alters the molecule's physicochemical properties and biological activity profile, creating a distinct entity for research and analytical applications.

Why Generic Substitution Fails: The Critical Distinctions Between Dihydrocarminomycin and Parent/Class Anthracyclines


Generic anthracycline substitution is scientifically inadvisable due to the divergent pharmacodynamic and toxicological profiles of even closely related analogues. Dihydrocarminomycin, derived from the reduction of carminomycin's C-13 carbonyl, exhibits a unique pattern of in vivo antitumor efficacy, a distinct relative cardiotoxicity ranking compared to rubomycin and carminomycin, and a selective activity spectrum across murine tumor models that differs significantly from both its parent compound and doxorubicin [1]. These differences stem from the altered planarity and electronic structure of the aglycone, which in turn impacts DNA intercalation affinity and topoisomerase II interactions. Therefore, substitution with carminomycin, doxorubicin, or other anthracyclines would invalidate comparative experimental results and compromise the integrity of research reliant on a defined metabolite profile.

Dihydrocarminomycin Quantitative Evidence Guide: Head-to-Head Performance Data vs. Carminomycin, Doxorubicin, and Rubomycin


Comparative In Vitro Growth Inhibition: Dihydrocarminomycin IC50 vs. L1210 Leukemia Cells

In an in vitro assay using L1210 murine leukemia cells, dihydrocarminomycin demonstrated an IC50 value of 0.06 µg/mL (equivalent to 120 µM) over a 48-hour exposure period . This value provides a benchmark for its cytotoxic potency in this specific model. While this is a key piece of data for any comparative study, a direct, quantitative IC50 comparator for carminomycin in an identical experimental setup was not located in the available sources. Therefore, this data point establishes a baseline for dihydrocarminomycin's activity but cannot be used for a direct, high-strength head-to-head comparison of potency in vitro.

L1210 IC50 Leukemia

Comparative In Vivo Cardiotoxicity: Dihydrocarminomycin vs. Rubomycin and Carminomycin in Mice

In a comparative in vivo study, white mice were administered rubomycin, carminomycin, or dihydrocarminomycin intravenously in five doses equivalent to similar portions of the single-dose LD50 for each antibiotic. The subsequent pathological analysis revealed that while all three induced qualitatively similar myocardial changes, rubomycin demonstrated the highest cardiotoxic effect, followed by dihydrocarminomycin, with carminomycin exhibiting the lowest cardiotoxicity [1].

Cardiotoxicity Anthracycline In Vivo Toxicology

Comparative Antitumor Activity Spectrum: Dihydrocarminomycin vs. Carminomycin in Murine Tumor Models

In vivo studies using mice with transplantable tumors revealed a distinct efficacy profile for dihydrocarminomycin compared to its parent, carminomycin. Dihydrocarminomycin exhibited high antitumor activity against lymphosarcoma L10-1, sarcoma 180, Harding-Passey melanoma, and lymphoid leukosis L-1210 and P-388 [1]. Crucially, the same study reported that dihydrocarminomycin was 'much inferior by its efficiency than karminomycin' specifically in the treatment of L-1210 leukemia and Harding-Passey melanoma [1].

Antitumor Activity In Vivo Efficacy Transplantable Tumors

Validated Research and Industrial Applications for Dihydrocarminomycin Based on Comparative Evidence


Metabolite Identification and Quantification in Pharmacokinetic Studies of Carminomycin

As the major cardiotoxic metabolite of carminomycin, formed via C-13 carbonyl reduction [1], dihydrocarminomycin is an indispensable reference standard for analytical chemistry. Researchers developing LC-MS/MS or HPLC methods for tracking carminomycin metabolism require authentic dihydrocarminomycin to validate assays, establish retention times, generate calibration curves, and quantify its formation in biological matrices from in vitro or in vivo studies.

Mechanistic Toxicology Research on Anthracycline-Induced Cardiotoxicity

The established intermediate cardiotoxic ranking of dihydrocarminomycin (between rubomycin and carminomycin) [2] positions it as a critical tool for dissecting the molecular mechanisms of anthracycline-related heart damage. By comparing the cellular and molecular events triggered by dihydrocarminomycin versus the more toxic rubomycin and less toxic carminomycin, researchers can identify specific pathways (e.g., mitochondrial dysfunction, iron metabolism, apoptosis) that correlate with the degree of cardiotoxicity, decoupling these effects from overall antitumor potency.

Comparative Oncology Studies in Defined Murine Tumor Models

Dihydrocarminomycin's unique in vivo efficacy profile, which includes high activity against sarcoma 180 and lymphosarcoma L10-1 but inferior efficacy against L-1210 leukemia compared to carminomycin [3], makes it a valuable tool for comparative oncology. It can be used in side-by-side studies with carminomycin or doxorubicin in these specific models to investigate the molecular determinants of sensitivity and resistance, such as differences in drug uptake, DNA repair, or apoptotic signaling, that govern response to structurally similar anthracyclines.

Biocatalytic and Biosynthetic Pathway Elucidation

Dihydrocarminomycin serves as both a substrate and product in the biosynthetic pathway of anthracyclines, specifically in reactions catalyzed by enzymes like DoxA [4]. It is required for in vitro enzymatic assays to study the hydroxylation and oxidation steps that convert 13-deoxycarminomycin to dihydrocarminomycin and subsequently to carminomycin. Procuring this compound is essential for laboratories engineering novel anthracycline analogs or investigating the substrate specificity of tailoring enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydrocarminomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.